

"synthesis of sulfamate esters using n-pentanol"

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Compound of Interest

Compound Name: *Pentyl sulfamate*

CAS No.: 637772-35-1

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Application Note: Precision Synthesis of n-**Pentyl Sulfamate** via In-Situ Generated Sulfamoyl Chloride

Executive Summary

This Application Note details the optimized protocol for synthesizing n-**pentyl sulfamate** (), a representative primary alkyl sulfamate ester. Sulfamate esters are critical pharmacophores in medicinal chemistry, acting as bioisosteres of hydrated sulfonamides and serving as precursors for rhodium-catalyzed C-H amination (the Du Bois reaction).

Scientific Rationale: Direct reaction of alcohols with Chlorosulfonyl Isocyanate (CSI) typically yields N-chlorosulfonyl carbamates due to the higher electrophilicity of the isocyanate carbon compared to the sulfur atom. To exclusively target the O-sulfamoylation (formation of the sulfamate ester), the protocol must utilize Sulfamoyl Chloride (

). Due to the instability of commercial sulfamoyl chloride, this guide utilizes an in-situ generation strategy via the controlled hydrolysis of CSI with Formic Acid, followed by nucleophilic substitution with n-pentanol.

Chemical Strategy & Mechanism

The synthesis proceeds via a two-stage, one-pot sequence to ensure chemoselectivity.

Stage 1: In-Situ Generation of Sulfamoyl Chloride

CSI reacts with anhydrous formic acid. The formic acid attacks the isocyanate moiety, leading to an unstable anhydride intermediate that rapidly decarboxylates (

) and decarbonylates (

), yielding pure sulfamoyl chloride.

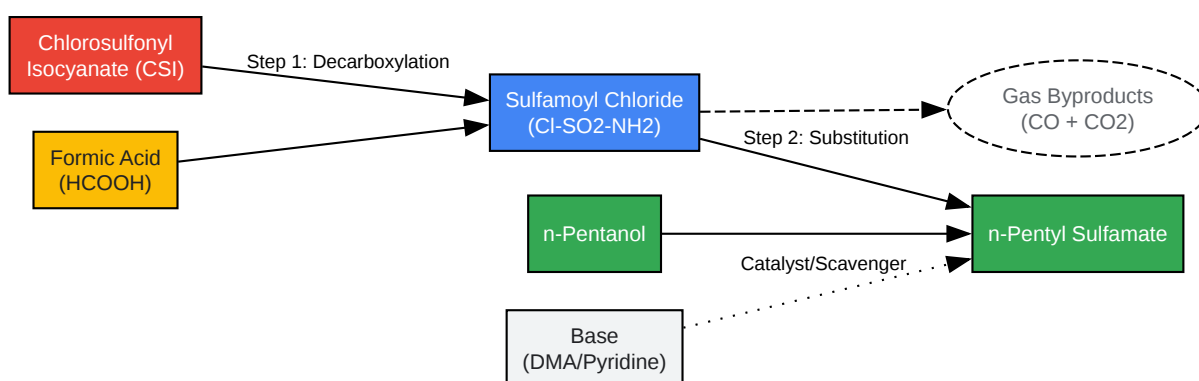
- Reaction:

Stage 2: Nucleophilic Substitution (Sulfamoylation)

The generated sulfamoyl chloride acts as a "soft" electrophile. In the presence of a base (DMA or pyridine), n-pentanol attacks the sulfur center, displacing the chloride to form the sulfamate ester.

- Reaction:

Pathway Visualization



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Figure 1: Reaction pathway for the conversion of CSI to n-Pentyl Sulfamate via the Sulfamoyl Chloride intermediate.

Experimental Protocol

Safety Warning: CSI is corrosive and reacts violently with water.[1] The reaction with formic acid releases Carbon Monoxide (CO), a toxic gas. This procedure must be performed in a well-ventilated fume hood.

Reagents & Materials

Reagent	Equiv.[1][2][3][4][5] [6][7][8][9]	Role	Notes
Chlorosulfonyl Isocyanate (CSI)	1.5	Reagent Source	Corrosive, moisture sensitive.[1]
Formic Acid (98%+)	1.5	Reagent	Must be anhydrous.
n-Pentanol	1.0	Substrate	Dry over molecular sieves if possible.
N,N-Dimethylacetamide (DMA)	2.0	Solvent/Base	Acts as a mild base/catalyst.
Acetonitrile (MeCN)	-	Solvent	Anhydrous grade.

Step-by-Step Methodology

1. Preparation of Sulfamoyl Chloride (0°C to RT)

- Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
- Charge the flask with Chlorosulfonyl Isocyanate (1.5 equiv) dissolved in anhydrous Acetonitrile (0.5 M concentration).
- Cool the solution to 0°C using an ice/water bath.

- Add Formic Acid (1.5 equiv) dropwise via the addition funnel over 20 minutes.
 - Critical Observation: Vigorous gas evolution (and) will occur.[10] Ensure the system is vented to a scrubber or efficient hood exhaust.
- Allow the mixture to warm to Room Temperature (23°C) and stir for 2–3 hours until gas evolution ceases completely. The solution now contains Sulfamoyl Chloride.[4]

2. Sulfamoylation of n-Pentanol

- Cool the reaction mixture containing Sulfamoyl Chloride back to 0°C.
- In a separate vial, mix n-Pentanol (1.0 equiv) with DMA (2.0 equiv).
 - Note: DMA is preferred over pyridine in industrial applications to minimize colored impurities, though pyridine (2.0 equiv) is a valid alternative.
- Add the n-Pentanol/DMA solution dropwise to the Sulfamoyl Chloride solution.
- Allow the reaction to warm to Room Temperature and stir for 6–12 hours. Monitor via TLC (stain with p-anisaldehyde) or LC-MS.

3. Work-up and Purification

- Quench: Carefully pour the reaction mixture into crushed ice/water (approx. 5x reaction volume) with vigorous stirring.
- Extraction: Extract the aqueous mixture with Ethyl Acetate ().
- Wash: Wash the combined organic layers with saturated aqueous (to remove acidic byproducts) followed by Brine.
- Dry & Concentrate: Dry over anhydrous

, filter, and concentrate under reduced pressure.

- Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). n-Pentyl sulfamate is typically a white crystalline solid or viscous oil.

Data Analysis & Characterization

The following data parameters confirm the identity of n-pentyl sulfamate.

Analytical Method	Expected Signal / Result	Interpretation
1H NMR (400 MHz, CDCl ₃)	4.8–5.0 (br s, 2H)	protons: Characteristic broad singlet of the sulfamate group.
4.15 (t, 2H)	: Deshielded triplet indicating ester linkage.	
0.90 (t, 3H)	Terminal : Standard alkyl tail triplet.	
¹³ C NMR	~70 ppm	carbon: Diagnostic shift for sulfamate esters.
LC-MS (ESI)	or	Molecular ion detection (MW of n-Pentyl Sulfamate = 167.23 g/mol).
IR Spectroscopy	1370, 1180	Asymmetric and symmetric stretching.
3300, 3400	stretching vibrations.	

Troubleshooting & Optimization

Common Failure Modes:

- Formation of Carbamate (

):

- Cause: Incomplete conversion of CSI to Sulfamoyl Chloride before adding alcohol.
- Solution: Ensure gas evolution has completely stopped during Step 1. Increase stir time or slightly warm (30°C) if necessary before adding alcohol.
- Low Yield:
 - Cause: Moisture in the solvent reacting with CSI or Sulfamoyl Chloride.
 - Solution: Use freshly distilled or molecular-sieve dried Acetonitrile.
- "Sticky" Product:
 - Cause: Retention of DMA or solvent.
 - Solution: Perform an aggressive brine wash or back-extract the organic layer with water (if product is sufficiently lipophilic) to remove DMA.

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